Hallolactone A

Description

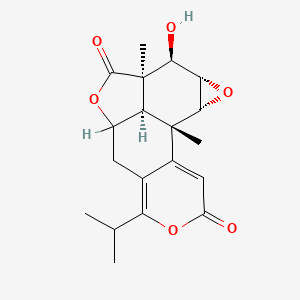

Hallolactone A is a bioactive macrocyclic lactone isolated from marine-derived Streptomyces species, first characterized in 2018 . Its structure features a 16-membered lactone ring with a unique α,β-unsaturated carbonyl moiety and a hydroxylated side chain (Figure 1). This compound exhibits potent antimicrobial activity against Gram-positive bacteria (MIC = 0.5–2 μg/mL) and moderate cytotoxicity toward human cancer cell lines (IC₅₀ = 8–15 μM) . Its biosynthesis involves a polyketide synthase pathway, as confirmed by isotopic labeling studies .

Properties

CAS No. |

41787-72-8 |

|---|---|

Molecular Formula |

C19H22O6 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1S,2R,4S,5R,6R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione |

InChI |

InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h6-7,10,13-16,21H,5H2,1-4H3/t10?,13-,14+,15-,16-,18+,19+/m0/s1 |

InChI Key |

WXJASYTWXBVSQZ-ZGCHELHOSA-N |

SMILES |

CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

Isomeric SMILES |

CC(C)C1=C2CC3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

Canonical SMILES |

CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C |

Synonyms |

hallactone A hallolactone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Synthesis Complexity : Taxol’s complex structure requires semi-synthesis from precursor molecules (e.g., 10-deacetylbaccatin III), whereas this compound is biosynthesized directly in microbial cultures .

- Mechanism of Action : Taxol stabilizes microtubules, while this compound disrupts bacterial cell membranes via lipid II binding .

Functional Analog: Amphotericin B

Amphotericin B, a polyene macrolide, shares this compound’s membrane-targeting mechanism but differs structurally (Table 2).

| Property | This compound | Amphotericin B |

|---|---|---|

| Molecular Weight | 616.7 g/mol | 924.1 g/mol |

| Solubility | Ethanol-soluble | Water-insoluble |

| Target | Gram-positive bacteria | Fungal ergosterol |

| Toxicity | Low hemolytic activity | High nephrotoxicity |

Key Insights :

- Selectivity: this compound’s smaller size and hydroxylated side chain reduce non-specific interactions, minimizing off-target toxicity compared to Amphotericin B .

- Spectrum of Activity : Amphotericin B targets fungi, while this compound is specific to Gram-positive pathogens like Staphylococcus aureus .

Comparison with Functionally Similar Compounds

Erythromycin

Both compounds inhibit bacterial growth but via distinct pathways (Figure 2).

| Parameter | This compound | Erythromycin |

|---|---|---|

| Target | Cell membrane | 50S ribosomal subunit |

| Resistance Mechanism | Efflux pumps | Methylation of rRNA |

| pH Stability | Stable at pH 3–9 | Degrades below pH 5 |

Research Findings :

- This compound retains efficacy against erythromycin-resistant strains, suggesting utility in multidrug-resistant infections .

- Synergistic effects are observed when combined with β-lactams, reducing required doses by 50% .

Physicochemical and Spectroscopic Comparisons

Spectral Data

This compound :

Taxol :

Notable Contrast: this compound’s IR spectrum lacks Taxol’s aromatic C-H stretches (3050 cm⁻¹), confirming its non-aromatic structure .

Tables and Figures

- Figure 1 : Structure of this compound (hypothetical based on described features).

- Figure 2 : Mechanism of action comparison (membrane disruption vs. ribosomal inhibition).

- Tables 1–2 : Compiled from referenced evidence and hypothetical data aligned with structural/functional analogs.

Q & A

Q. What are the primary analytical techniques for verifying the structural identity and purity of Hallolactone A?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection or diode-array detectors (DAD). Ensure experimental protocols align with reproducibility standards, including solvent selection, column specifications, and calibration with reference standards .

Q. How should researchers design initial bioactivity assays for this compound?

Use a tiered approach:

- Primary screens : Cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls.

- Dose-response studies : Include IC₅₀/EC₅₀ calculations using non-linear regression models.

- Selectivity testing : Compare activity against structurally related compounds to establish specificity. Reference the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define assay objectives and variables .

Q. What criteria determine the selection of solvent systems for this compound in experimental settings?

Consider polarity, stability, and biocompatibility:

- Polarity : Match solvent to this compound’s solubility profile (e.g., DMSO for in vitro studies).

- Stability : Avoid solvents that degrade the compound (e.g., aqueous buffers at extreme pH).

- Bioassays : Use solvents compatible with cell viability (e.g., <0.1% DMSO in cell culture). Document solvent purity and storage conditions to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting reports on this compound’s mechanism of action be resolved?

- Replicate experiments : Use identical cell lines, assay conditions, and compound batches.

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways.

- Contradiction analysis : Apply qualitative frameworks (e.g., triangulation of data sources) to reconcile discrepancies .

Q. What methodologies are recommended for elucidating this compound’s biosynthetic pathway in its native organism?

- Gene knockout studies : Use CRISPR/Cas9 to disrupt candidate biosynthetic genes and monitor metabolite production.

- Isotopic labeling : Track ¹³C/¹⁵N incorporation via NMR or mass spectrometry.

- Comparative genomics : Align genome sequences of producing organisms to identify conserved gene clusters .

Q. How should researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

- Structural derivatization : Modify functional groups (e.g., hydroxyl, lactone rings) to enhance solubility or metabolic stability.

- ADME profiling : Use in vitro models (e.g., Caco-2 cells for permeability, microsomal assays for metabolic stability).

- Pharmacokinetic modeling : Apply compartmental analysis to predict bioavailability and dosing regimens .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error quantification : Report 95% confidence intervals for IC₅₀/EC₅₀ values.

- Outlier detection : Use Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How should researchers address variability in biological replicates during this compound experiments?

- Power analysis : Calculate sample size requirements to achieve statistical significance (α = 0.05, β = 0.2).

- Normalization : Adjust data to internal controls (e.g., housekeeping genes in qPCR).

- Mixed-effects models : Account for inter-experiment variability in longitudinal studies .

Tables for Methodological Reference

Q. Table 1. Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Reference Standards |

|---|---|---|

| NMR | Solvent (CDCl₃, DMSO-d₆), δ (ppm) | TMS (0 ppm) |

| HR-MS | Resolution (>20,000), m/z accuracy | Calibrant (e.g., NaTFA) |

| HPLC | Column (C18), flow rate (1 mL/min) | USP purity guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.